Benzyl 3-ethynylazetidine-1-carboxylate

Description

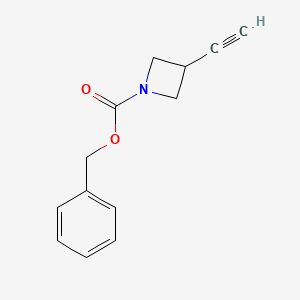

Benzyl 3-ethynylazetidine-1-carboxylate is a four-membered azetidine ring derivative featuring a benzyl ester group at the 1-position and an ethynyl (alkyne) substituent at the 3-position. This compound is of significant interest in organic synthesis due to its strained azetidine ring, which enhances reactivity, and the ethynyl group, which enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).

Properties

IUPAC Name |

benzyl 3-ethynylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-11-8-14(9-11)13(15)16-10-12-6-4-3-5-7-12/h1,3-7,11H,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQXEWPCRQESSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The azetidine’s nitrogen acts as a nucleophile, attacking the electrophilic carbon in benzyl bromide or chloride. Potassium carbonate (K₂CO₃) in methanol at 0–5°C facilitates deprotonation and stabilizes the transition state. A typical procedure involves:

-

Dissolving 3-ethynylazetidine (1.0 equiv) in anhydrous methanol.

-

Adding K₂CO₃ (2.0 equiv) and cooling to 0°C.

-

Dropwise addition of benzyl bromide (1.2 equiv) over 30 minutes.

-

Stirring at room temperature for 12–16 hours.

Workup includes filtration to remove salts, solvent evaporation, and purification via silica gel chromatography (hexane/ethyl acetate 4:1). Yields typically range from 65–75%.

Table 1: Optimization of Direct Alkylation

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Base | K₂CO₃ | Maximizes SN2 efficiency |

| Solvent | Methanol | Polar aprotic enhances reactivity |

| Temperature | 0°C → RT | Prevents side reactions |

| Benzyl Halide | Bromide > Chloride | Faster kinetics |

While not directly used for ethynyl introduction, CuAAC principles inform alternative routes. For example, pre-functionalized azetidine intermediates with azide groups can undergo cycloaddition with terminal alkynes. Though more complex, this approach allows modularity.

Synthesis of Azide Precursor

-

3-Azidoazetidine-1-carboxylate Preparation :

-

CuAAC Reaction :

This method achieves 60–70% overall yield but requires multiple steps and stringent anhydrous conditions.

Iron-Catalyzed Cross-Coupling for Ethynyl Functionalization

Emerging methodologies employ iron catalysis to couple azetidine halides with alkynyl Grignard reagents. Adapted from protocols in, this method avoids precious metals and enhances scalability.

Procedure Overview

-

Halogenation of Azetidine :

-

Fe-Catalyzed Coupling :

Purification via flash chromatography (hexane/ethyl acetate) affords the product in 70–80% yield.

Table 2: Comparative Analysis of Key Methods

| Method | Yield (%) | Steps | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Direct Alkylation | 65–75 | 1 | High | Excellent |

| CuAAC | 60–70 | 3 | Moderate | Moderate |

| Fe-Catalyzed Coupling | 70–80 | 2 | High | Excellent |

Protecting Group Strategies and Carboxylate Functionalization

The benzyl group in the carboxylate moiety is typically introduced early to prevent side reactions. Two approaches dominate:

Benzylation of Pre-Formed Azetidine Carboxylic Acid

In-Situ Protection During Azetidine Synthesis

-

Use benzyl chloroformate (Cbz-Cl) to protect the amine during azetidine ring formation.

-

Requires deprotection under hydrogenolysis (H₂/Pd-C), which complicates ethynyl group stability.

Challenges and Optimization Opportunities

-

Ethynyl Group Stability : The terminal alkyne is prone to oxidation; inert atmospheres (N₂/Ar) are critical during synthesis.

-

Regioselectivity : Competing reactions at azetidine’s 2-position necessitate bulky bases (e.g., DBU) to favor 3-substitution.

-

Catalyst Loading : Reducing FeBr₂ to 5 mol% maintains efficacy while lowering costs .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-ethynylazetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction could produce this compound alcohols.

Scientific Research Applications

Benzyl 3-ethynylazetidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-ethynylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

tert-Butyl 3-Ethynylazetidine-1-Carboxylate

- Molecular Formula: C₁₀H₁₅NO₂ .

- Key Features :

- Replaces the benzyl ester with a tert-butyl ester, offering enhanced steric protection and resistance to hydrolysis under basic conditions.

- Ethynyl group at the 3-position retains click chemistry utility.

- Applications :

- Preferred in peptide synthesis where tert-butyl esters are stable intermediates.

- Used in metal-catalyzed cross-coupling reactions due to the alkyne functionality.

Benzyl 3-Hydroxyazetidine-1-Carboxylate (CAS 128117-22-6)

- Molecular Formula: C₁₁H₁₃NO₃ .

- Key Features: Substitutes the ethynyl group with a hydroxyl (-OH) group, increasing polarity and hydrogen-bonding capability. Benzyl ester provides moderate stability, cleavable via hydrogenolysis.

- Applications: Intermediate in pharmaceuticals for introducing hydroxylated azetidine motifs. Potential substrate for oxidation reactions (e.g., conversion to ketones).

Benzyl 3-Oxoazetidine-1-Carboxylate (CAS 105258-93-3)

- Molecular Formula: C₁₁H₁₁NO₃ .

- Key Features :

- Contains a ketone (oxo) group at the 3-position, enhancing electrophilicity.

- Benzyl ester maintains synthetic versatility.

- Applications :

- Reactivity in nucleophilic additions (e.g., Grignard reactions) at the ketone site.

- Precursor for synthesizing spirocyclic compounds via ring-opening reactions.

Methyl 1-Benzhydrylazetidine-3-Carboxylate

- Molecular Formula: C₁₈H₁₉NO₂ .

- Key Features :

- Features a bulky benzhydryl (diphenylmethyl) group at the 1-position, increasing steric hindrance.

- Methyl ester simplifies hydrolysis compared to benzyl or tert-butyl esters.

- Applications :

- Used in asymmetric catalysis where steric bulk directs regioselectivity.

- Model compound for studying steric effects on azetidine ring reactivity.

Comparative Analysis

Structural and Functional Differences

| Compound | Substituent at 3-Position | Ester Group | Molecular Weight | Key Reactivity |

|---|---|---|---|---|

| Benzyl 3-ethynylazetidine-1-carboxylate | Ethynyl (-C≡CH) | Benzyl | ~217.23* | Click chemistry, alkyne couplings |

| tert-Butyl 3-ethynylazetidine-1-carboxylate | Ethynyl | tert-Butyl | 199.23 | Hydrolysis-resistant ester |

| Benzyl 3-hydroxyazetidine-1-carboxylate | Hydroxyl (-OH) | Benzyl | 207.23 | Hydrogen bonding, oxidation |

| Benzyl 3-oxoazetidine-1-carboxylate | Oxo (C=O) | Benzyl | 205.21 | Nucleophilic addition |

| Methyl 1-benzhydrylazetidine-3-carboxylate | Carboxylate (-COOCH₃) | Methyl | 281.36 | Steric hindrance-driven selectivity |

*Calculated based on molecular formula C₁₁H₁₁NO₂.

Stability and Handling

- Benzyl Esters: Cleaved under hydrogenolysis (H₂/Pd), making them suitable for temporary protection .

- tert-Butyl Esters : Stable under basic conditions but cleaved with strong acids (e.g., TFA) .

- Hydroxyl and Oxo Groups : Require anhydrous storage to prevent undesired reactions (e.g., hydration or oxidation).

Biological Activity

Benzyl 3-ethynylazetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and pharmacological evaluations associated with this compound, drawing on various research findings and case studies.

Chemical Structure and Properties

This compound has a unique azetidine ring structure, which contributes to its biological activity. The molecular formula is with a molecular weight of 219.24 g/mol. The presence of the ethynyl group enhances its reactivity and potential interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of benzyl azetidine derivatives with ethynyl reagents. The following general reaction scheme can be utilized:

- Formation of Azetidine : Start with a suitable precursor like benzylamine.

- Ethynylation : Introduce an ethynyl group through nucleophilic substitution or coupling reactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly against microbial infections and potential anticancer properties.

Antimicrobial Activity

In vitro studies have demonstrated that this compound shows significant antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, revealing effectiveness comparable to established antibiotics.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 64 | Escherichia coli | |

| 16 | Pseudomonas aeruginosa |

Cytotoxicity and Anticancer Potential

Preliminary cytotoxicity assays indicate that this compound has the potential to inhibit cancer cell proliferation. The compound was tested against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 |

| A549 | 20.5 |

These results suggest that the compound may induce apoptosis in cancer cells, although further studies are necessary to elucidate the underlying mechanisms.

Case Studies

Recent case studies have explored the pharmacological applications of this compound in drug development:

- Study on Antimicrobial Resistance : A study evaluated the efficacy of this compound against resistant strains of bacteria, highlighting its potential as a lead compound in overcoming antibiotic resistance.

- Combination Therapy Research : Investigations into combination therapies involving this compound and other agents showed enhanced antimicrobial effects, suggesting synergistic mechanisms.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Benzyl 3-ethynylazetidine-1-carboxylate, and what key parameters influence yield and purity?

- Methodological Answer : The compound is synthesized via nucleophilic substitution between azetidine derivatives and benzyl halides under alkaline conditions (e.g., K₂CO₃ in methanol at low temperatures). Yield optimization requires strict control of reaction time (typically 12–24 hours) and stoichiometric ratios (1:1.2 azetidine:benzyl halide). Purification involves thin-layer chromatography (TLC) or column chromatography using ethyl acetate/hexane mixtures . Key parameters include solvent polarity, temperature stability of the ethynyl group, and inert atmosphere to prevent oxidation.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Look for the ethynyl proton signal at δ 2.5–3.0 ppm (triplet, J = 2.5 Hz) and the benzyloxy carbonyl group at δ 5.1–5.3 ppm (singlet).

- ¹³C NMR : The carbonyl carbon (C=O) appears at ~155 ppm, while the ethynyl carbons resonate at 70–85 ppm.

- IR : Strong absorbance at ~1700 cm⁻¹ (C=O stretch) and 2100–2260 cm⁻¹ (C≡C stretch).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 215.24 [M+H]⁺ confirms the molecular formula C₁₃H₁₃NO₂ .

Q. What common functional group transformations are feasible with this compound?

- Methodological Answer : The ethynyl group undergoes Huisgen cycloaddition (click chemistry) with azides to form triazoles. The benzyl ester can be deprotected via hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (HCl/MeOH) to yield free carboxylic acids. Reductive amination of the azetidine nitrogen is also possible using NaBH₃CN or LiAlH₄ .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different cancer cell lines?

- Methodological Answer : Contradictory bioactivity (e.g., IC₅₀ variations in breast vs. lung cancer cells) may arise from differences in cell permeability, metabolic stability, or target expression. To address this:

- Perform dose-response assays across multiple cell lines under standardized conditions (e.g., 72-hour exposure, 10% FBS).

- Validate target engagement using surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) .

- Conduct transcriptomic profiling to identify differentially expressed pathways linked to resistance .

Q. What computational approaches are recommended to predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., methanol vs. DMF).

- Docking Studies : Model interactions with biological targets (e.g., kinases) to guide derivatization .

Q. How can reaction conditions be optimized for scaling up this compound synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Use Design of Experiments (DoE) to screen variables (temperature, catalyst loading, solvent ratio).

- Employ flow chemistry for better heat/mass transfer and reduced byproduct formation.

- Monitor stereochemistry via chiral HPLC (e.g., Chiralpak AD-H column) to ensure enantiomeric excess >98% .

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

- Systematic Substitution : Replace the ethynyl group with halogens, amines, or aryl groups.

- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity.

- Proteomics : Identify binding partners using affinity pull-down assays or activity-based protein profiling (ABPP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.